

Flavanthrone Crystal Structure and Polymorphism: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone, a polycyclic aromatic organic compound, is a significant material in the fields of pigments and organic electronics. Its solid-state properties, which are governed by its crystal structure and potential for polymorphism, are critical to its performance and application. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure and polymorphism of flavanthrone. It details the crystallographic data of the known form, discusses the evidence for at least one other polymorph, and outlines the experimental protocols for the characterization of these solid-state forms. This document is intended to be a valuable resource for researchers and professionals working with flavanthrone, enabling a deeper understanding of its solid-state chemistry and facilitating the development of materials with optimized properties.

Introduction

Flavanthrone (C₂₈H₁₂N₂O₂) is a vat dye and a high-performance organic pigment, also known as C.I. Pigment Yellow 24.[1] Its rigid, planar molecular structure and extensive π -conjugated system are responsible for its strong color and notable chemical and thermal stability.[2] Beyond its traditional use as a colorant, **flavanthrone** and its derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their semiconductor properties.[3][4]



The performance of **flavanthrone** in these applications is highly dependent on its solid-state properties, including crystal packing, morphology, and stability. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact these properties, affecting everything from the color of a pigment to the charge transport characteristics of an organic semiconductor. Therefore, a thorough understanding and control of **flavanthrone**'s crystal structure and polymorphism are essential for its effective utilization.

Crystal Structure of Flavanthrone

To date, one crystal structure of **flavanthrone** has been extensively characterized. The crystallographic data for this form are summarized in the table below.

Table 1: Crystallographic Data for Flavanthrone (Form I)

Parameter	Value
Chemical Formula	C28H12N2O2
Crystal System	Monoclinic
Space Group	P21/a
a	27.92 Å
b	3.80 Å
С	8.10 Å
β	95°
Z	2
Interplanar Distance	3.44 Å

Data sourced from the International Union of Crystallography Journals.[5]

In this structure, the **flavanthrone** molecules are planar and are arranged in a herringbone packing motif. The distance between the molecular planes is 3.44 Å, which is typical for π -stacked aromatic systems and facilitates intermolecular electronic interactions.[5]

Polymorphism of Flavanthrone



There is documented evidence of at least one other polymorphic form of **flavanthrone**, herein referred to as Form II. This form is described as having a reddish-yellow shade, in contrast to the greener-yellow of the more common form.[1]

Characterization of Flavanthrone Polymorphs

The different polymorphic forms of a compound can be identified and distinguished by a variety of analytical techniques that probe their unique crystal structures and physical properties.

XRPD is the most definitive method for identifying and distinguishing between polymorphs, as each crystalline form produces a unique diffraction pattern.[6]

- Form I: The known form of **flavanthrone** exhibits a characteristic X-ray powder diffraction pattern with prominent peaks at d-spacing values of approximately 7.34, 7.00, 3.72, 3.67, 3.52, 3.39, and 3.31 Å.[1]
- Form II: The "new" polymorphic form is characterized by a different XRPD pattern, with only one prominent peak between 7.00 and 8.00 Å and only two prominent peaks between 3.30 and 3.75 Å.[1]

A direct comparison of the full XRPD patterns is the most reliable way to differentiate these forms.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of polymorphs. Different forms will exhibit different melting points, heats of fusion, and thermal stability.[7][8] As one polymorph transforms into another upon heating, endothermic or exothermic events can be observed by DSC.[9]

Infrared (IR) and Raman spectroscopy can differentiate between polymorphs by probing differences in the vibrational modes of the molecules in the crystal lattice.[7][10][11] Changes in intermolecular interactions and molecular conformation between polymorphs lead to shifts in peak positions and changes in peak intensities and shapes.

Experimental Protocols

Detailed experimental procedures are crucial for the preparation and characterization of specific **flavanthrone** polymorphs.



Synthesis and Crystallization

The preparation of different polymorphs often involves varying the crystallization conditions.

Flavanthrone can be synthesized through several routes, including the Ullmann reaction of acylated 1-chloro-2-amino-anthraquinone followed by alkaline treatment, or the treatment of 2-amino-anthraquinone with antimony pentachloride or titanium tetrachloride in nitrobenzene.[1] Purification of the crude product can be achieved by methods such as acid pasting or solvent extraction.[1][12]

- Form I (Conventional Form): This form is typically obtained by standard acid pasting of crude **flavanthrone**, which involves treatment with sulfuric acid followed by dilution with water.[1]
- Form II (Reddish-Yellow Form): A patented method for producing this polymorph involves the following steps:
 - Treating crude flavanthrone with nitric acid (preferably 5 to 7 parts of nitric acid per part of flavanthrone).
 - The mixture is agitated at a temperature between room temperature and 80°C for 1 to 3 hours.
 - The resulting mass is then "drowned" with water, and ice is added to lower the temperature to between 0° and 10°C.
 - The suspension is then heated to 90° to 100°C for 1 to 3 hours.
 - The product is filtered, washed, and dried to yield the new polymorphic form.[1]

Characterization Methods

- Sample Preparation: A small amount of the **flavanthrone** powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.
- Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

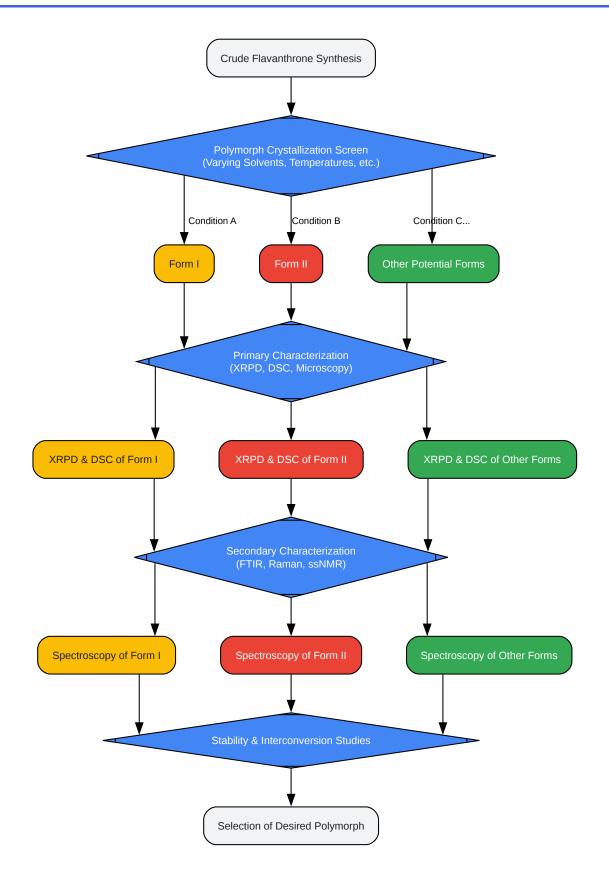


- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. These are then compared to known patterns for the different polymorphs.
- Sample Preparation: A small, accurately weighed amount of the **flavanthrone** sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The
 temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under an inert
 atmosphere (e.g., nitrogen).
- Data Analysis: The difference in heat flow to the sample and the reference is measured as a
 function of temperature. The resulting DSC thermogram shows endothermic and exothermic
 events, such as melting and solid-solid phase transitions, which are characteristic of the
 specific polymorph.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of **flavanthrone** polymorphs.





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Workflow for Flavanthrone Polymorph Screening and Characterization.



Conclusion

The solid-state structure of **flavanthrone** is a critical factor influencing its properties and performance in various applications. While the crystal structure of one polymorphic form is well-documented, the existence of at least one other form highlights the need for further research in this area. A comprehensive understanding and control of **flavanthrone**'s polymorphism will be key to unlocking its full potential in both traditional and emerging technologies. This guide provides a foundational understanding of the known crystal structures and the experimental methodologies required to explore and characterize the polymorphic landscape of this important organic material. Further investigation is warranted to fully elucidate the crystal structures of all **flavanthrone** polymorphs and to establish clear structure-property relationships.

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